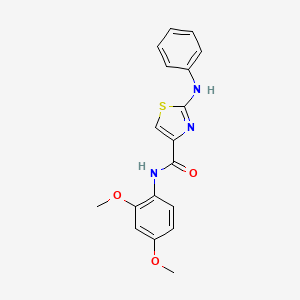

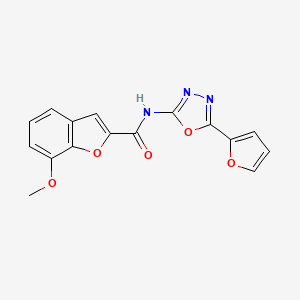

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antifungal properties . The presence of the dimethoxyphenyl group suggests potential modifications to the compound's electronic properties, which could influence its biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of various carboxamides with thioureas or the reaction of substituted benzohydrazides with benzoyl chloride and hydrazine . While the specific synthesis of "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" is not detailed in the provided papers, similar compounds have been synthesized using starting materials such as ethyl esters, anilides, and acetylaminothiazole . The synthesis process typically includes several steps, each requiring careful control of reaction conditions to ensure the desired product is obtained with good yield and purity.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using spectroscopic methods such as NMR spectroscopy . The molecular docking studies of similar compounds have shown potential interactions with biological targets like dihydrofolate reductase (DHFR), indicating the relevance of these compounds in drug design . The specific molecular structure of "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" would likely exhibit a planar geometry around the thiazole ring, with the substituents affecting the overall molecular conformation and electronic distribution.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including condensation, acylation, and electropolymerization . The functional groups present in "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" suggest that it could undergo reactions typical of carboxamides, such as nucleophilic acyl substitution, or it could be used as a building block for further chemical modifications to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, thermal stability, and electrochemical behavior, are influenced by their molecular structure . Compounds with dimethoxyphenyl groups, similar to the one , have been shown to possess good solubility and film-forming capabilities, which are important for their application in materials science . The electronic properties of these compounds, such as redox activity and electrochromic behavior, are also of interest for their potential use in electronic devices .

Applications De Recherche Scientifique

Synthesis and Structural Elucidation

One of the primary focuses in the research of N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide and its analogs involves the synthesis of complex organic molecules. For example, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide showcases a 'one-pot' reductive cyclization method. This process involves using sodium dithionite as a reductive cyclizing agent in DMSO solvent, highlighting a methodology that could potentially apply to the synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide analogs (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).

Antimicrobial and Anticancer Activity

Research into the antimicrobial and anticancer properties of thiazole derivatives is significant. A study on the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents with minimum ulcerogenic activity, including N-substituted-5-amino-4-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrazole-1-carboxamides, provides insight into the biological activities that similar compounds, such as N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide, might exhibit (El‐Hawash & El-Mallah, 1998).

Another relevant study involves the synthesis and biological activity of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. This research not only explores the synthesis of heterocyclic compounds but also investigates their application in textiles, demonstrating the versatility of thiazole derivatives in various industries (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Electrochemical and Photophysical Properties

The study of the electrochemical and photophysical properties of aromatic polyamides incorporating (3,6-dimethoxycarbazol-9-yl)-triphenylamine units, which exhibit enhanced redox stability and electrochromic performance, suggests a potential area of application for N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide. Such compounds may be utilized in the development of materials with specific electronic or optical properties (Wang & Hsiao, 2014).

Propriétés

IUPAC Name |

2-anilino-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-23-13-8-9-14(16(10-13)24-2)20-17(22)15-11-25-18(21-15)19-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBLEEMUUJNNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012797.png)

![N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3012798.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B3012799.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)

![1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012812.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)